molecular formula C13H18BNO2 B8645338 (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine

(E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine

Cat. No. B8645338
M. Wt: 231.10 g/mol
InChI Key: XUKWNEMIMBQPEB-UHFFFAOYSA-N
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Patent
US07635703B2

Procedure details

Commercially available 3-ethynyl-pyridine 3b (1.03 g, 10 mmol) and 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (7.26 mL, 50 mmole) in toluene (40 mL) were combined with carbonylchlorohydridotris(triphenylphosphine) ruthenium (II), RuHCl(CO)(PPh3) (476 mg, 0.50 mmol) at ambient temperature and the reaction mixture was heated at 50° C. in an oil-bath for 16 h. The toluene was evaporated and the crude compound was diluted with ethyl acetate and washed with saturated sodium bicarbonate solution, saturated sodium chloride solution, and water. The organic extracts were dried over MgSO4, filtered, and evaporated in vacuo. The crude product was eluted with a gradient of 10:1 to 2:1 hexane/ethyl acetate by flash chromatography to yield 3-[2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-vinyl]-pyridine Compound 3c (2.2 g, 95% yield) as a yellow syrup. 1H NMR (300 MHz, CDCl3) δ 8.75 (d, 1H), 8.54 (dd, 1H), 7.83 (dt, 1H), 7.39 (d, 1H), 7.31 (dd, 1H), 6.27 (d, 1H), 1.34 (s, 12H); MS (ESI) m/z: 232.14 (M+H+).
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
7.26 mL
Type
reactant
Reaction Step Two
[Compound]
Name
carbonylchlorohydridotris(triphenylphosphine) ruthenium (II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
RuHCl(CO)(PPh3)
Quantity
476 mg
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Yield
95%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[N:5][CH:6]=[CH:7][CH:8]=1)#[CH:2].[CH3:9][C:10]1([CH3:17])[C:14]([CH3:16])([CH3:15])[O:13][BH:12][O:11]1>C1(C)C=CC=CC=1>[CH3:9][C:10]1([CH3:17])[C:14]([CH3:16])([CH3:15])[O:13][B:12]([CH:2]=[CH:1][C:3]2[CH:4]=[N:5][CH:6]=[CH:7][CH:8]=2)[O:11]1

Inputs

Step One
Name
Quantity
1.03 g
Type
reactant
Smiles
C(#C)C=1C=NC=CC1
Step Two
Name
Quantity
7.26 mL
Type
reactant
Smiles
CC1(OBOC1(C)C)C
Step Three
Name
carbonylchlorohydridotris(triphenylphosphine) ruthenium (II)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
RuHCl(CO)(PPh3)
Quantity
476 mg
Type
reactant
Smiles
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The toluene was evaporated
ADDITION
Type
ADDITION
Details
the crude compound was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution, saturated sodium chloride solution, and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
WASH
Type
WASH
Details
The crude product was eluted with a gradient of 10:1 to 2:1 hexane/ethyl acetate by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
CC1(OB(OC1(C)C)C=CC=1C=NC=CC1)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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